HP 236

Description

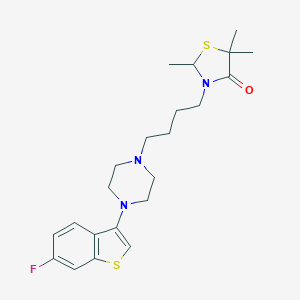

Structure

3D Structure

Properties

CAS No. |

131540-59-5 |

|---|---|

Molecular Formula |

C22H30FN3OS2 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3 |

InChI Key |

IWOQWCKSTOAOMQ-UHFFFAOYSA-N |

SMILES |

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |

Canonical SMILES |

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |

Synonyms |

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone HP 236 HP-236 P 9236 P-9236 |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Elucidation of Hp 236 and Analogs

Methodologies for the Chemical Synthesis of HP 236

The synthesis of this compound and its analogs involves a multi-step approach that can be broadly categorized into the preparation of key intermediates and their subsequent coupling. ebi.ac.uk

Pioneering Synthetic Routes and Initial Preparations of this compound

The initial synthesis of this compound involves a convergent strategy centered on the preparation of two key fragments: the substituted 4-thiazolidinone (B1220212) moiety and the arylpiperazine side chain, followed by their coupling. ebi.ac.uk The general synthetic scheme can be outlined as follows:

Synthesis of the Thiazolidinone Intermediate: The pioneering route to the required 3-(4-halobutyl)-4-thiazolidinone intermediate begins with the condensation of thioglycolamide with an appropriate ketone or aldehyde. For this compound, 2,2-dimethoxypropane (B42991) was used to create the 2,5,5-trimethyl-4-thiazolidinone ring. This thiazolidinone is then N-alkylated with a large excess of a dihaloalkane, such as 1,4-dibromobutane, under basic conditions to yield the 3-(4-bromobutyl)-2,5,5-trimethyl-4-thiazolidinone (B8419776) intermediate. ebi.ac.uk

Synthesis of the Arylpiperazine Intermediate: The 1-(6-fluorobenzo[b]thien-3-yl)piperazine fragment is prepared separately. The synthesis of this moiety can vary but typically involves the construction of the fluorinated benzothiophene (B83047) ring system followed by the introduction of the piperazine (B1678402) group at the 3-position. ebi.ac.uk

Coupling of Intermediates: The final step in the synthesis of this compound is the coupling of the 3-(4-bromobutyl)-2,5,5-trimethyl-4-thiazolidinone with 1-(6-fluorobenzo[b]thien-3-yl)piperazine. This nucleophilic substitution reaction, typically carried out in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a suitable solvent, yields the final compound, this compound. ebi.ac.uk

Advanced Synthetic Strategies for Related Piperazinyl Butyl Thiazolidinones

Building upon the initial synthetic routes, advanced strategies for the synthesis of related piperazinyl butyl thiazolidinones have been developed to explore the structure-activity relationships of this class of compounds. These strategies often focus on the efficient and versatile production of a variety of analogs by modifying the thiazolidinone ring and the arylpiperazine moiety. ebi.ac.ukmedmedchem.com

One key area of advancement is the diversification of the thiazolidinone ring. By using different aldehydes and ketones in the initial condensation step, a range of substituents at the 2- and 5-positions of the thiazolidinone ring can be introduced. For example, using formaldehyde (B43269) or acetaldehyde (B116499) in place of 2,2-dimethoxypropane allows for the synthesis of analogs with no substitution or a single methyl group at the 2-position, respectively. ebi.ac.uk

Furthermore, more recent synthetic methodologies in heterocyclic chemistry, such as microwave-assisted synthesis, have been applied to the production of thiazolidinone derivatives, often leading to reduced reaction times and improved yields. jmchemsci.com While not specifically detailed for this compound, these modern techniques represent an advancement in the synthesis of this class of compounds. The general approach for synthesizing piperazine-based thiazolidinones involves the reaction of a piperazine derivative with an appropriate aldehyde to form a Schiff base, which then undergoes cyclocondensation with a mercaptoalkanoic acid like thioglycolic acid to form the thiazolidinone ring. jmchemsci.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of this compound as a potential atypical antipsychotic is attributed to its specific interactions with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ebi.ac.ukijper.org Comprehensive SAR studies have been conducted to understand how structural modifications to the this compound molecule influence its receptor binding affinities and in vivo activity. ebi.ac.uk

Design Principles for this compound Structural Analogs

The design of this compound analogs has been guided by the systematic modification of three main structural components: the arylpiperazine moiety, the alkyl spacer, and the thiazolidinone ring. ebi.ac.uk The primary goal was to optimize the affinity for dopamine and serotonin receptors while minimizing the potential for extrapyramidal side effects. ebi.ac.ukresearchgate.net

The arylpiperazine group was identified as a critical component for high-affinity receptor binding. Analogs were designed with various heterocyclic and carbocyclic aromatic systems attached to the piperazine ring to probe the electronic and steric requirements of the receptor binding pockets. The length and nature of the alkyl spacer connecting the piperazine and thiazolidinone moieties were also investigated, with a four-carbon (butyl) chain generally found to be optimal. ebi.ac.uk

Modifications to the thiazolidinone ring, particularly at the 2- and 5-positions, were extensively explored to fine-tune the pharmacological properties of the compounds. The introduction of methyl groups at these positions, as seen in this compound, was found to be particularly important for its activity profile. ebi.ac.uk

Identification of Pharmacophore Elements and Key Structural Features for Biological Activity

Through the synthesis and biological evaluation of a large number of analogs, key pharmacophoric elements of the piperazinyl butyl thiazolidinone series have been identified. ebi.ac.uk A pharmacophore model for this class of compounds generally includes:

An aromatic/heteroaromatic region (the aryl group on the piperazine).

A basic nitrogen atom (the distal nitrogen of the piperazine ring).

A linker of a specific length (the butyl chain).

A hydrogen bond acceptor (the carbonyl group of the thiazolidinone ring).

A hydrophobic region (the substituents on the thiazolidinone ring). ebi.ac.uk

The SAR studies for this compound and its analogs revealed several key structural features that are crucial for their biological activity:

Arylpiperazine Moiety: The nature of the aromatic system attached to the piperazine ring significantly influences receptor affinity. For instance, a 6-fluorobenzo[b]thien-3-yl group, as in this compound, was found to confer a favorable balance of dopamine D2 and serotonin 5-HT2A receptor affinities. ebi.ac.uk

Alkyl Spacer: A butyl spacer between the piperazine and thiazolidinone moieties was determined to be optimal for potent activity. ebi.ac.uk

The following table summarizes the in vitro receptor binding data for this compound and selected analogs, illustrating the importance of the substitution pattern on the thiazolidinone ring.

| Compound | R1 | R2 | R3 | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |

|---|---|---|---|---|---|

| Analog 1 | H | H | H | 15.0 | 1.8 |

| Analog 2 | CH3 | H | H | 6.2 | 1.5 |

| This compound (54) | CH3 | CH3 | CH3 | 3.8 | 2.1 |

Data derived from Hrib et al. (1996). ebi.ac.uk R1, R2, and R3 refer to substituents on the thiazolidinone ring.

Computational Approaches in SAR: In Silico Modeling and Molecular Docking of this compound and its Analogs

While the seminal work on this compound was conducted before the widespread use of advanced computational techniques, the principles of in silico modeling and molecular docking are now routinely applied to understand the SAR of thiazolidinone derivatives and other pharmacologically active compounds. ebi.ac.uk Although specific molecular docking studies for this compound are not extensively reported in the literature, the general application of these methods to the thiazolidinone scaffold provides valuable insights.

In Silico Modeling: Computational studies on thiazolidinone derivatives often involve the calculation of various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energy gap), steric parameters, and lipophilicity (log P). scispace.com These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which mathematically relate the chemical structure of a compound to its biological activity. medmedchem.com Such models can help in predicting the activity of novel, unsynthesized analogs and in understanding the key physicochemical properties that govern receptor binding.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. researchgate.netnih.gov For compounds like this compound, docking studies would typically be performed using crystal structures or homology models of the dopamine D2 and serotonin 5-HT2A receptors. These simulations can help to:

Visualize the binding mode of this compound and its analogs at the atomic level.

Identify key amino acid residues in the receptor's active site that interact with the ligand.

Explain the observed SAR data, such as why the 6-fluorobenzo[b]thien-3-yl group or the specific substitution pattern on the thiazolidinone ring is important for high-affinity binding.

Guide the design of new analogs with improved potency and selectivity. medmedchem.com

For instance, docking studies on other thiazolidinone derivatives have revealed the importance of hydrogen bonding with specific residues and hydrophobic interactions within the receptor's binding pocket. nih.gov It can be hypothesized that for this compound, the carbonyl oxygen of the thiazolidinone ring acts as a hydrogen bond acceptor, while the aromatic moieties and the alkyl substituents engage in hydrophobic and van der Waals interactions.

Advanced Pharmacological Characterization of Hp 236

Receptor Binding and Affinity Profiling of HP 236

The initial pharmacological evaluation of this compound involved in vitro assessments of its binding affinity for key dopamine (B1211576) and serotonin (B10506) receptor subtypes, which are critical targets in the treatment of various neuropsychiatric disorders.

Quantitative Assessment of Dopamine Receptor Subtype Interactions (D2, D4)

This compound has demonstrated a notable affinity for the dopamine D2 receptor, a primary target for many antipsychotic medications. In competitive binding assays, this compound exhibited a strong interaction with the D2 receptor. While specific quantitative data for the D4 receptor subtype is not extensively detailed in the primary literature for this compound itself, the focus of its characterization has been on its potent D2 receptor affinity.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| D2 | 3.2 |

| D4 | Data not available |

Characterization of Serotonin Receptor Subtype Affinities (5HT1A, 5HT2)

In addition to its dopaminergic activity, this compound has been profiled for its interaction with serotonin receptors, specifically the 5HT1A and 5HT2 subtypes. These receptors are implicated in the modulation of mood, cognition, and the side-effect profiles of antipsychotic drugs. This compound displays a high affinity for the 5HT2 receptor and a moderate affinity for the 5HT1A receptor. This mixed receptor binding profile is a characteristic of interest for developing atypical antipsychotic agents.

Table 2: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

| 5HT1A | 130 |

| 5HT2 | 1.8 |

Biochemical Pharmacology of this compound

Investigation of Biochemical Mechanisms of Action

The pharmacological profile of this compound, characterized by its potent dopamine D2 and serotonin 5HT2 receptor affinities, suggests a mechanism of action consistent with atypical antipsychotic agents. The dual antagonism of these receptors is a well-established strategy for achieving antipsychotic efficacy while potentially mitigating the risk of extrapyramidal side effects associated with older, typical antipsychotics that primarily block D2 receptors. The balance of its D2 and 5HT2 receptor blockade is a key aspect of its biochemical mechanism.

Elucidation of Molecular Targets beyond Primary Receptor Binding

While the primary molecular targets of this compound have been identified as dopamine D2 and serotonin 5HT1A and 5HT2 receptors, comprehensive screening for off-target interactions is a crucial step in drug development. At present, detailed public-domain data on the broader molecular target profile of this compound is limited. The focus of published research has been on its activity at the principal dopaminergic and serotonergic receptors relevant to its potential therapeutic application.

Metabolic Fate Research on this compound

Studies on the metabolism of this compound have been conducted in rats to understand its biotransformation. The research indicates that this compound is extensively metabolized through several pathways.

In vivo and in vitro experiments have identified the major metabolic routes to include:

Cleavage of the thiazolidinone ring: This process leads to the formation of several metabolites, with N-acetyl-N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide identified as the primary circulating metabolite in rat plasma.

Oxidation of the sulfide (B99878): This results in the formation of sulfoxide (B87167) diastereoisomers and a sulfone derivative.

N-dealkylation at the piperazine (B1678402) ring: This pathway produces metabolites lacking the butyl-thiazolidinone moiety.

The metabolite profile in rat urine was observed to be different from that in plasma and in vitro microsomal incubations, indicating complex disposition and elimination pathways for the compound and its metabolites.

In Vitro Studies of this compound Metabolic Pathways

In vitro studies using rat liver microsomes and S9 fractions have demonstrated that this compound is significantly metabolized. nih.gov The primary metabolic pathways identified in these experimental systems include the cleavage of the thiazolidinone ring, oxidation of the sulfide, and N-dealkylation at the piperazine ring. nih.gov

The cleavage of the thiazolidinone ring structure results in the formation of several key metabolites. nih.gov Oxidation of the sulfide in the thiazolidinone ring leads to the production of a mixture of sulfoxide diastereoisomers and a sulfone. nih.gov Furthermore, N-dealkylation at the piperazine ring has been identified as another significant metabolic route. nih.gov

The metabolites produced in these in vitro systems were found to be identical to those circulating in the plasma of rats following in vivo administration of this compound. nih.gov This correlation underscores the predictive value of in vitro models in understanding the metabolic profile of this compound.

Table 1: In Vitro Metabolic Pathways of this compound and Resulting Metabolites

| Metabolic Pathway | Resulting Metabolites |

|---|---|

| Cleavage of the Thiazolidinone Ring | N-acetyl-N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]butyl]-2-methyl-propanamide |

| N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide | |

| N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]butyl]-acetamide | |

| Oxidation of the Sulfide | 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-1-oxo-2, 5,5-trimethyl-4-thiazolidinone (Sulfoxide Diastereoisomers) |

| 1,1-dioxo-3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl ]-2, 5,5-trimethyl-4-thiazolidinone (Sulfone) | |

| N-dealkylation at the Piperazine Ring | 3-(4-(1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone |

| 6-fluoro-3-(1-piperazinyl)benzo[b]thiophene |

In Vivo Analysis of this compound Biotransformation

The in vivo biotransformation of this compound was investigated in rats, confirming the extensive metabolism observed in vitro. nih.gov Analysis of plasma from rats dosed with this compound revealed a metabolite profile that was identical to that produced by in vitro studies with rat liver microsomes and S9 fractions. nih.gov

The major circulating metabolite identified in rat plasma was N-acetyl-N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide, which results from the cleavage of the thiazolidinone ring. nih.gov Interestingly, the metabolite profile in urine was found to be different from that in plasma, suggesting distinct elimination pathways for various metabolites. nih.gov

The in vivo studies confirmed the three primary metabolic pathways for this compound: cleavage of the thiazolidinone ring, sulfide oxidation, and N-dealkylation of the piperazine ring. nih.gov The identification of these pathways and their resulting metabolites in a living system provides a comprehensive understanding of the biotransformation of this compound.

Table 2: In Vivo Biotransformation of this compound in Rats

| Biological Matrix | Key Findings |

|---|---|

| Plasma | Metabolite profile identical to in vitro studies. nih.gov |

| Major circulating metabolite: N-acetyl-N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide. nih.gov | |

| Urine | Metabolite profile is different from that of plasma. nih.gov |

Preclinical Efficacy Studies and Pharmacological Profiling of Hp 236

In Vivo Behavioral Pharmacology Assessments

In vivo behavioral pharmacology studies are crucial for evaluating the potential of a compound like HP 236 in living organisms, particularly in the context of central nervous system disorders like psychosis. These assessments in animal models help to characterize the compound's effects on behavior relevant to the target condition and predict potential motor side effects. nih.govcapes.gov.bracs.orgresearchgate.netumich.edu

Characterization of Potential Atypical Antipsychotic Activity in Animal Models

HP-236 has demonstrated a pharmacological profile indicative of potential atypical antipsychotic activity in in vivo animal models. nih.govcapes.gov.bracs.org Studies have examined its effects on behaviors that are considered predictive of antipsychotic efficacy. nih.govcapes.gov.bracs.org Atypical antipsychotics are generally characterized by a lower propensity for causing extrapyramidal side effects compared to typical antipsychotics, while still effectively managing psychotic symptoms. Research involving HP-236 has aimed to understand how its interaction with neurotransmitter receptors, such as dopamine (B1211576) D2, serotonin (B10506) 5HT2, and 5HT1A receptors, translates into behavioral changes in these models. nih.govcapes.gov.bracs.org Animal models are widely used in behavioral pharmacology to study the effects of drugs on the central nervous system and to screen for potential therapeutic agents for psychiatric disorders. researchgate.netumich.edu

Predictive Models for Extrapyramidal Effects and Therapeutic Index

Preclinical evaluation of this compound has included screening in animal models designed to predict the likelihood of extrapyramidal side effects (EPS). nih.govcapes.gov.bracs.org EPS are motor disturbances that can be associated with antipsychotic treatment. By assessing this compound in these predictive models, researchers can gain insight into its potential to cause such side effects in humans. nih.govcapes.gov.bracs.orgscience.gov The therapeutic index, which is a measure comparing the dose that produces a therapeutic effect to the dose that causes toxicity, is also a critical aspect evaluated in preclinical studies to understand the safety margin of a compound. aacrjournals.orgnih.gov While the provided search results specifically mention the evaluation of EPS liability for HP-236, detailed data on the therapeutic index were not explicitly found for this specific compound within the snippets.

Innovative Preclinical Model Systems for this compound Research

Beyond traditional in vivo animal models, innovative preclinical model systems are being increasingly utilized to provide more translational and physiologically relevant insights into the activity of compounds like this compound. nih.govnih.govresearchgate.net These models include advanced in vitro cell culture systems and humanized animal models. nih.govresearchgate.netfrontiersin.orgnih.govrsc.orgnih.govannualreviews.orgmdpi.comnih.gov

Application of Three-Dimensional (3D) In Vitro Cell Culture Systems

Three-dimensional (3D) in vitro cell culture systems offer advantages over conventional two-dimensional (2D) cultures by better mimicking the native tissue architecture and functionality. nih.govresearchgate.netmdpi.comnih.gov These systems can include spheroids, organoids, and hydrogel-based cultures. nih.govmdpi.comnih.govmdpi.com The application of 3D cell cultures in this compound research would allow for a more physiologically relevant assessment of its effects on target cells and neural circuits in a controlled environment. While the provided search results discuss the general advantages and applications of 3D cell culture systems in preclinical research and drug screening, specific details on the application of 3D in vitro models for this compound itself were not explicitly available. researchgate.netnih.govresearchgate.netmdpi.comnih.govmdpi.com

Utilization of Humanized Animal Models for Translational Research

Humanized animal models, typically immunodeficient mice engrafted with human cells or tissues, are valuable tools for translational research as they can better recapitulate aspects of the human biological system compared to standard animal models. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org These models are particularly useful for studying human-specific biological responses and evaluating the efficacy of compounds in a more human-like context. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org The use of humanized animal models in the study of this compound could provide more translatable data regarding its potential efficacy and interaction with human biological systems, bridging the gap between traditional animal studies and clinical trials. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org While the search results highlight the increasing use and advantages of humanized animal models in various research areas, including neuroscience and drug evaluation, specific studies utilizing humanized animal models for this compound were not found. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org

Comparative Analysis of this compound Activity Across Diverse Preclinical Models

A comprehensive understanding of this compound's activity requires a comparative analysis across diverse preclinical models. This involves evaluating its effects in different in vivo animal species and strains, as well as comparing findings from in vivo studies with results obtained from in vitro systems, including advanced 3D models. researchgate.netresearchgate.netd-nb.infoahajournals.orgresearchgate.net Comparing the compound's pharmacological profile and behavioral effects across various models helps to assess the consistency and translatability of the findings. researchgate.netresearchgate.netd-nb.infoahajournals.orgresearchgate.net For instance, comparing results from rodent models of antipsychotic activity and EPS prediction with data from in vitro receptor binding assays and potentially 3D cell culture models can provide a more complete picture of this compound's mechanism of action and potential clinical profile. nih.govcapes.gov.bracs.orgresearchgate.netumich.edud-nb.inforesearchgate.net While the search results indicate that HP-236 has been examined in in vivo animal models and evaluated in vitro for receptor affinity, a detailed comparative analysis across a wide range of diverse preclinical models, including 3D cultures and humanized models, was not explicitly described within the provided snippets. nih.govcapes.gov.bracs.org

Methodological Approaches and Future Research Directions for Hp 236

Emerging Methodologies in HP 236 Research

The study of complex biological systems and compound interactions benefits significantly from the integration of advanced research methodologies. Applying these techniques to this compound could provide deeper insights into its mechanism of action and effects.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems at the molecular level. Integrating these approaches could help to understand how this compound interacts with various biological pathways and networks. Transcriptomics could reveal changes in gene expression patterns upon exposure to this compound, while proteomics could identify alterations in protein abundance and modification. Metabolomics could provide insights into metabolic pathway perturbations. The combined analysis of these datasets could potentially uncover novel targets or off-target effects of this compound, providing a more complete picture of its biological impact. While omics technologies are powerful tools in drug discovery and understanding disease mechanisms generally, specific applications to this compound were not found in the consulted literature.

Advanced Imaging Techniques for In Vivo Target Engagement Studies

Advanced imaging techniques play a crucial role in visualizing the distribution and target engagement of compounds within living organisms. Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), coupled with radiolabeled this compound or its analogs, could allow for the non-invasive study of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to specific targets in the brain or other relevant tissues. Functional Magnetic Resonance Imaging (fMRI) could potentially be used to assess the impact of this compound on brain activity and connectivity related to its potential antipsychotic effects. While advanced imaging is a key component in preclinical and clinical research, specific studies utilizing these methods for this compound were not identified in the available information.

Strategic Development of this compound and its Analogs

The development of a promising compound often involves strategic design and exploration of its therapeutic potential in various contexts.

Rational Design of Next-Generation this compound Derivatives with Enhanced Target Specificity

Rational drug design involves using structural and mechanistic information to design compounds with improved properties, such as enhanced target specificity, reduced off-target effects, and optimized pharmacokinetic profiles. Given the reported potential atypical antipsychotic activity of this compound and the initial structure-activity relationship studies, rational design principles could be applied to synthesize and evaluate next-generation derivatives. This would involve understanding the interaction of this compound with its primary targets, likely dopamine (B1211576) and serotonin (B10506) receptors based on its reported activity, and designing modifications to enhance desirable interactions while minimizing undesirable ones. Computational modeling and in vitro binding assays would be integral to this process. While the concept of rational design is fundamental in medicinal chemistry, detailed strategies specifically for designing this compound analogs beyond the initial reported series were not found.

Exploration of Novel Therapeutic Research Areas Based on this compound's Mechanism of Action

Understanding the precise mechanism of action of this compound is crucial for exploring its potential in novel therapeutic areas. If its activity is confirmed to involve modulation of specific neurotransmitter systems implicated in other neurological or psychiatric disorders, research could expand to investigate its efficacy in these conditions. For instance, compounds acting on dopamine and serotonin pathways have been explored for applications beyond psychosis, including mood disorders, anxiety, and cognitive impairment. Further research into the downstream effects of this compound's target engagement could also reveal potential in unexpected therapeutic areas. However, without detailed published research on the full scope of this compound's mechanism, identifying specific novel therapeutic areas remains speculative based on its preliminary classification.

Q & A

How can researchers formulate a focused research question for studying HP 236 in the context of optic nerve pathology?

A well-structured research question should align with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : MS patients with optic neuritis.

- Intervention : Analysis of this compound-related immune cell activity (e.g., CD20+ B cells, CD4+/CD8+ T cells).

- Comparison : Control groups without optic nerve damage.

- Outcome : Quantify lesion severity and immune cell infiltration.

- Time : Cross-sectional or longitudinal studies.

This framework ensures specificity and relevance to neuroimmunology research .

Q. What methodological approaches are recommended for analyzing optic nerve lesions in this compound studies?

Use immunohistochemistry (IHC) to characterize immune cells (e.g., CD68 for myeloid cells, CD20 for B cells) and lesion types (active, chronic active, inactive). For example:

- Data Collection : Quantify immune cells in parenchyma, meninges, and perivascular spaces (Fig. 5, ).

- Statistical Analysis : Apply ANOVA with post-hoc Dunnett’s test for non-normal distributions (common in lesion-stage comparisons) .

Q. How should researchers address variability in optic nerve damage across MS cohorts?

Incorporate stratified sampling based on clinical symptoms (e.g., visual disturbances vs. asymptomatic cases). For instance:

- Example Data : 79% of MS patients with visual symptoms showed optic nerve damage vs. 61% without symptoms ().

- Mitigation : Use multivariate regression to control for confounding factors like disease duration or lesion load .

Advanced Research Questions

Q. How can contradictory findings in this compound immune cell distribution be resolved?

Contradictions (e.g., higher CD4+ T cells in meninges but not parenchyma) require:

- Triangulation : Combine IHC with flow cytometry or single-cell RNA sequencing to validate cell populations.

- Contextual Analysis : Consider lesion microenvironment (e.g., meningeal proximity to active lesions) as a confounding factor (Fig. 4, ).

- Iterative Reassessment : Revisit hypotheses based on emerging data (e.g., absence of B-cell follicles in Dutch cohorts vs. other populations) .

Q. What advanced statistical methods are suitable for analyzing spatial relationships in this compound-related immune activity?

- Spatial Regression Models : Correlate immune cell density with lesion proximity (e.g., CD138+ plasma cells near chronic active lesions).

- Cluster Analysis : Identify hotspots of myeloid cell activity (CD68+ microglia/macrophages) in lesion rims (Supplementary Fig. S2E, ).

- Machine Learning : Train classifiers to predict lesion stage based on immune cell profiles .

Q. How can researchers design longitudinal studies to track this compound dynamics in progressive MS?

- Sampling Protocol : Collect serial optic nerve biopsies or MRI data paired with cerebrospinal fluid (CSF) immune profiling.

- Outcome Metrics : Monitor changes in CD20+ B cells in perivascular spaces over time (Fig. 5T, ).

- Ethical Considerations : Ensure compliance with human-subject protocols ().

Data Presentation and Reporting Guidelines

Q. What criteria should be met when presenting raw data in this compound studies?

- Transparency : Include raw data tables in appendices (e.g., pixel counts for CD68+ cells in Supplementary Fig. S2E).

- Processed Data : Highlight statistically significant results (e.g., P < 0.0001 for myeloid cell activity) in the main text.

- Reproducibility : Document antibody clones, dilution ratios, and imaging parameters ().

Q. How can researchers avoid systematic bias in this compound lesion classification?

- Blinding : Mask pathologists to clinical symptoms during lesion staging.

- Validation : Use inter-rater reliability tests (e.g., Cohen’s κ) for consensus on active vs. chronic active lesions.

- Standardization : Adopt the 2017 McDonald criteria for MS lesion definitions .

Tables for Key Findings

Q. Table 1. Optic Nerve Pathology in MS Cohorts

| Cohort (n=154) | Visual Symptoms | Optic Nerve Damage | Key Immune Findings |

|---|---|---|---|

| Symptomatic (122) | 79% | 81% | ↑ CD4+ T cells in meninges |

| Asymptomatic (31) | 61% | 61% | ↑ CD8+ T cells in parenchyma |

| Data sourced from and . |

Q. Table 2. Immune Cell Density in Optic Nerve Lesions

| Lesion Type | CD68+ Myeloid Cells | CD20+ B Cells | CD138+ Plasma Cells |

|---|---|---|---|

| Active | High (P < 0.0001) | Moderate | Low |

| Chronic Active | Moderate (rim) | High (P = 0.0019) | Moderate |

| Inactive | Low | Low | Absent |

| Data derived from Fig. 4–5 (). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.